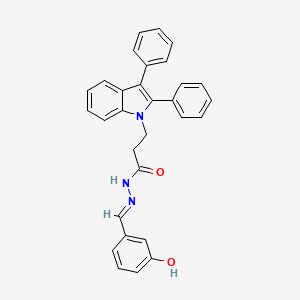
(4aS*,8aR*)-6-(2-furoyl)-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aS*,8aR*)-6-(2-furoyl)-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one, also known as Furosemide, is a widely used diuretic drug that is used to treat various medical conditions such as hypertension, edema, and congestive heart failure. It is a potent loop diuretic that works by blocking the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output. In
科学研究应用
(4aS*,8aR*)-6-(2-furoyl)-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one has been extensively studied for its therapeutic effects in various medical conditions. It is commonly used to treat hypertension, edema, and congestive heart failure. This compound is also used in the treatment of acute pulmonary edema, hypercalcemia, and hyperkalemia. In addition, this compound has been studied for its potential use in the treatment of acute renal failure and chronic kidney disease.
作用机制
(4aS*,8aR*)-6-(2-furoyl)-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one works by blocking the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output. This compound binds to the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle, inhibiting the reabsorption of sodium, chloride, and potassium ions. This leads to increased urine output and decreased fluid volume in the body.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It decreases blood pressure by reducing the volume of fluid in the body. This compound also reduces the amount of potassium in the body, which can lead to hypokalemia. In addition, this compound can cause metabolic alkalosis, as it increases the excretion of bicarbonate ions in the urine.
实验室实验的优点和局限性
(4aS*,8aR*)-6-(2-furoyl)-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one has several advantages for lab experiments. It is a potent diuretic that can be used to manipulate fluid volume in animal models. This compound can also be used to induce acute renal failure in animal models, making it a useful tool for studying the pathophysiology of kidney disease. However, this compound has some limitations for lab experiments. It can cause hypokalemia, metabolic alkalosis, and other electrolyte imbalances, which can confound experimental results.
未来方向
There are several future directions for the research of (4aS*,8aR*)-6-(2-furoyl)-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one. One area of interest is the development of new diuretic drugs that are more effective and have fewer side effects than this compound. Another area of interest is the study of this compound in the treatment of kidney disease, as it has shown some promise in the treatment of acute renal failure and chronic kidney disease. Additionally, the mechanisms of action of this compound and its effects on electrolyte balance and acid-base homeostasis are still not fully understood, and further research is needed to elucidate these mechanisms.
合成方法
(4aS*,8aR*)-6-(2-furoyl)-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one is synthesized through a series of chemical reactions starting from 3-amino-5-methyl-4-methylsulfonyl-2-pyridone. The synthesis involves the condensation of 3-amino-5-methyl-4-methylsulfonyl-2-pyridone with ethyl 4-chloroacetoacetate to form ethyl 4-chloro-2-(5-methyl-3-oxo-1,2,4-triazin-2(3H)-yl)butanoate. The resulting compound is then reacted with 2-phenylethylamine to form this compound.
属性
IUPAC Name |
(4aS,8aR)-6-(furan-2-carbonyl)-1-(2-phenylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20-9-8-17-15-22(21(25)19-7-4-14-26-19)12-11-18(17)23(20)13-10-16-5-2-1-3-6-16/h1-7,14,17-18H,8-13,15H2/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBRDCWOADYRZ-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2C1CN(CC2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]2[C@@H]1CN(CC2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434352.png)
![2-(1-azocanylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5434356.png)
![(2R)-2-amino-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-phenylacetamide](/img/structure/B5434364.png)
![4-[4-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5434374.png)


![diethyl 7-ethyl-3-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B5434395.png)
![2-amino-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5434403.png)
![(3aR*,5S*,6S*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5434409.png)

![N-butyl-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5434417.png)
![ethyl {3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5434427.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434444.png)
![N-cyclopentyl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5434450.png)